REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][C:8]([O:10]C(C)(C)C)=[O:9])[CH2:3][CH2:2]1.[ClH:15]>O1CCOCC1.C(OCC)C>[ClH:15].[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][C:8]([OH:10])=[O:9])[CH2:3][CH2:2]1 |f:4.5|
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Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)CC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
54 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
giving a white precipitate (a mild exotherm
|
Type
|
DISSOLUTION
|
Details
|
slowly dissolved
|
Type
|
DISSOLUTION
|
Details
|
Ten minutes after complete dissolution
|
Type
|
TEMPERATURE
|
Details
|
Then the mixture was warmed to 60° C.
|
Type
|
STIRRING
|
Details
|
the thick suspension was stirred vigorously overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to collect the title compound (8 g, 80%) as a white solid
|
Name
|
|
Type
|
|
Smiles
|
Cl.O1CCN(CC1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |